Orlistat (m13)

Description

Historical Context of Orlistat (B1677487) Discovery and Derivation

The journey of orlistat from a natural microbial product to a synthesized pharmaceutical agent is a notable example of natural product chemistry and drug development.

The origin of orlistat lies in the discovery of a natural product called lipstatin (B1674855). wikipedia.org In the early 1980s, researchers isolated lipstatin from the fermentation broth of the actinobacterium Streptomyces toxytricini. wikipedia.orgwikipedia.orgnih.gov This discovery was the result of screening programs aimed at identifying natural inhibitors of pancreatic lipase (B570770). researchgate.netnih.gov Streptomyces toxytricini was identified as a producer of this potent lipase inhibitor, which contains a unique β-lactone structure that is key to its inhibitory activity. researchgate.netbioinfopublication.org The isolation process involved extracting the compound from the fermentation culture. nih.govscispace.com Further research has even identified other species, such as Streptomyces virginiae, that can produce lipstatin. srce.hr

Lipstatin itself was a promising lipase inhibitor, but for development as a pharmaceutical, a more stable derivative was sought. wikipedia.org Orlistat, also known as tetrahydrolipstatin, is the saturated derivative of lipstatin. wikipedia.orgwikipedia.org It is produced through the catalytic hydrogenation of lipstatin. mdpi.comwikipedia.orggoogle.com This chemical process saturates the two double bonds present in the side chain of the lipstatin molecule, resulting in the more stable and simpler structure of orlistat. wikipedia.orgchimia.ch This transformation was a critical step that made the compound more suitable for pharmaceutical development. wikipedia.org The process involves converting lipstatin to orlistat via catalytic hydrogenation, followed by purification steps. wipo.intwipo.intgoogle.com

Early research quickly established lipstatin and its derivative, orlistat, as potent and irreversible inhibitors of pancreatic lipase. nih.govwikipedia.org The key to their mechanism is the β-lactone ring, which covalently binds to the active serine site of gastric and pancreatic lipases. nih.govbioinfopublication.org This action inactivates the enzymes, preventing them from breaking down dietary triglycerides. nih.gov Orlistat was found to be highly selective for these lipases, with little to no effect on other digestive enzymes like amylase and trypsin. nih.gov Initial clinical studies confirmed that lipase inhibition by orlistat led to a significant decrease in the absorption of dietary fat. nih.gov The inhibitory concentration (IC50) of lipstatin for pancreatic lipase was determined to be approximately 0.14 µM. researchgate.net

Chemical Hydrogenation and Structural Transformation to Orlistat

Role of Lipases in Lipid Metabolism: An Enzymatic Perspective

Lipases are central to the digestion and metabolism of fats, making them a key target for influencing lipid absorption.

The digestion of dietary fats, which are primarily triglycerides, begins in the stomach and is completed in the small intestine. units.itavma.org Gastric lipase, secreted by cells in the stomach, initiates the process by hydrolyzing triglycerides into diglycerides and free fatty acids. wikipedia.orgbyjus.comwikidoc.org This acidic lipase accounts for about 10-30% of total lipid hydrolysis in adults. units.itwikipedia.org

The majority of fat digestion occurs in the duodenum, mediated by pancreatic lipase. byjus.comproteopedia.org Pancreatic lipase, which is secreted by the pancreas, breaks down triglycerides at the sn-1 and sn-3 positions, yielding free fatty acids and 2-monoglycerides. avma.orgebi.ac.ukresearchgate.net For optimal activity, pancreatic lipase requires a coenzyme called colipase and bile salts, which emulsify the large fat globules into smaller micelles, increasing the surface area for the enzyme to act upon. byjus.comproteopedia.org

| Enzyme | Source | Optimal pH | Primary Function | Contribution to Fat Digestion |

|---|---|---|---|---|

| Gastric Lipase | Gastric chief cells wikipedia.org | 3–6 wikipedia.org | Initiates triglyceride hydrolysis into diglycerides and fatty acids. wikipedia.org | 10-30% in adults. units.it |

| Pancreatic Lipase | Pancreas byjus.com | Alkaline wikipedia.org | Major enzyme for hydrolyzing triglycerides into monoglycerides (B3428702) and fatty acids. byjus.com | Approximately 75% of dietary triglycerides. avma.org |

The inhibition of lipases serves as a crucial tool in biochemical and medical research. sochob.cl By blocking lipase activity, researchers can study the intricate pathways of lipid metabolism and the consequences of fat malabsorption. sochob.clnih.gov Lipase inhibitors, like orlistat, have been instrumental in understanding the role of dietary fat in various physiological and pathological processes. sochob.cl

The use of these inhibitors has facilitated research into metabolic conditions beyond obesity, including their effects on gut microbiota and the production of fatty acid metabolites. researchgate.net Furthermore, the specific and potent action of inhibitors like orlistat allows for the detailed investigation of enzyme kinetics and the structure-function relationships of lipases. sciopen.com The development of lipase inhibitors has also spurred research into identifying new inhibitors from natural sources, such as plants, which may offer different mechanisms of action or fewer side effects. sciopen.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

186423-40-5 |

|---|---|

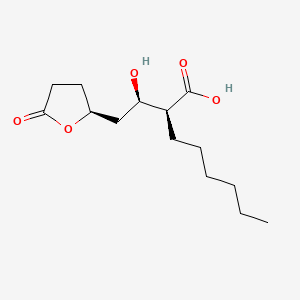

Molecular Formula |

C14H24O5 |

Molecular Weight |

272.34 |

IUPAC Name |

2-Furanbutanoic acid, alpha-hexyltetrahydro-beta-hydroxy-5-oxo- |

InChI |

InChI=1S/C14H24O5/c1-2-3-4-5-6-11(14(17)18)12(15)9-10-7-8-13(16)19-10/h10-12,15H,2-9H2,1H3,(H,17,18) |

InChI Key |

NCLNUVSGJFDTNY-UHFFFAOYSA-N |

SMILES |

O=C(O)C(CCCCCC)C(O)CC(CC1)OC1=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RO-61-0593; RO 610593; RO 61-0593. |

Origin of Product |

United States |

Molecular Mechanism of Action of Orlistat

Primary Enzymatic Targets and Selectivity

Orlistat's action is highly targeted towards gastric and pancreatic lipases, the primary enzymes involved in breaking down dietary triglycerides.

Gastric Lipase (B570770) (GL)

Orlistat (B1677487) is a powerful inhibitor of human gastric lipase. physiology.orgnih.gov Studies have demonstrated that it can achieve between 46.6% and 91.4% inhibition of this enzyme, significantly reducing the breakdown of fats in the stomach. physiology.orgnih.gov The inhibition of gastric lipase by Orlistat is remarkably rapid, with a half-inhibition time of less than one minute. physiology.orgnih.gov This swift action ensures that a substantial portion of dietary triglycerides passes through the stomach without being hydrolyzed.

Pancreatic Lipase (PL)

The primary target of Orlistat is pancreatic lipase, a crucial enzyme for the digestion of triglycerides in the small intestine. mdpi.comnih.govwikipedia.orgnih.gov Orlistat is a potent, specific, and irreversible inhibitor of pancreatic lipase. nih.gov By forming a covalent bond with this enzyme, Orlistat renders it inactive, thereby preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides (B3428702). mdpi.comnih.govnih.gov This inhibition of pancreatic lipase is a key factor in reducing the absorption of dietary fats by approximately 30%. mdpi.comfda.gov The mean inhibitory concentrations (IC50) for Orlistat against pancreatic lipase are reported to be in the range of 0.1 to 0.2 μM. mdpi.com

Specificity Profile: Lack of Activity Against Other Pancreatic Hydrolases

A key feature of Orlistat is its high selectivity for lipases. It demonstrates little to no inhibitory activity against other pancreatic enzymes such as amylase, trypsin, chymotrypsin, and phospholipases. nih.govnih.govtaylorandfrancis.comscispace.com This specificity ensures that the digestion of carbohydrates and proteins remains unaffected, and it avoids broader disruptions to the gastrointestinal physiological processes. nih.gov

Covalent Inhibition Mechanism

The inhibitory action of Orlistat is based on a specific and irreversible chemical reaction with its target enzymes.

Role of the β-Lactone Moiety Reactivity

The chemical structure of Orlistat contains a reactive β-lactone ring. drugbank.com This four-membered ring is electrophilic and susceptible to nucleophilic attack. quora.com The reactivity of this β-lactone moiety is central to Orlistat's ability to form a stable, covalent bond with its target enzymes, leading to their inactivation. drugbank.com Two primary metabolites of Orlistat, M1 and M3, possess an open β-lactone ring and exhibit extremely weak lipase inhibitory activity, highlighting the importance of the intact ring for pharmacological effect. fda.gov

Nucleophilic Attack on Active Site Serine Residue

Orlistat functions by forming a covalent bond with a specific serine residue located in the active site of its target lipases. mdpi.comnih.govwikipedia.orgnih.govnih.govdrugbank.com In pancreatic lipase, this critical residue is Ser152. mdpi.com The hydroxyl group of this serine residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of Orlistat's β-lactone ring. quora.com This reaction results in the formation of a stable, long-lived acyl-enzyme complex, effectively inactivating the lipase. researchgate.net A similar mechanism of covalent binding to a serine residue in the active site has also been identified in Orlistat's inhibition of fatty acid synthase (FAS), where it targets the thioesterase domain. wikipedia.org

Interactive Data Tables

Table 1: Enzymatic Inhibition by Orlistat

| Enzyme | Inhibition Level | Key Findings |

| Gastric Lipase (GL) | 46.6% - 91.4% | Rapid inhibition with a half-inhibition time of <1 minute. physiology.orgnih.gov |

| Pancreatic Lipase (PL) | High (51.2% - 82.6%) | IC50 values range from 0.1 to 0.2 μM. physiology.orgnih.govmdpi.com |

| Amylase | Little to no activity | Orlistat is highly selective for lipases. nih.govnih.gov |

| Trypsin | Little to no activity | Does not significantly affect protein digestion. nih.govnih.gov |

| Chymotrypsin | Little to no activity | Maintains specificity for fat-digesting enzymes. nih.govnih.gov |

| Phospholipases | Little to no activity | Demonstrates a focused mechanism of action. nih.govnih.gov |

Table 2: Covalent Inhibition Details

| Feature | Description |

| Key Structural Moiety | β-lactone ring drugbank.comquora.com |

| Reaction Type | Nucleophilic attack quora.com |

| Attacking Residue | Serine (e.g., Ser152 in Pancreatic Lipase) mdpi.comnih.gov |

| Bond Formed | Covalent acyl-enzyme complex researchgate.net |

| Result | Irreversible inactivation of the enzyme nih.gov |

Formation of Stable Acyl-Enzyme Intermediate

The inhibitory action of Orlistat on lipases, particularly pancreatic lipase (PL) and fatty acid synthase (FASN), is characterized by the formation of a stable acyl-enzyme intermediate. nih.gov This process begins when the serine residue within the enzyme's catalytic triad (B1167595) performs a nucleophilic attack on the carbonyl carbon of Orlistat's β-lactone ring. nih.govresearchgate.net This highly reactive ring is a critical component for the inhibitor's activity. wikipedia.org

The attack is facilitated by the adjacent histidine residue, which enhances the nucleophilicity of the serine's hydroxyl group. researchgate.net This interaction leads to the opening of the strained β-lactone ring and the formation of a covalent bond between the enzyme and Orlistat. nih.govnih.govtaylorandfrancis.com The result is a stable acyl-enzyme complex, which effectively blocks the enzyme's active site. nih.govresearchgate.net Once this complex is formed, the enzyme is rendered incapable of its normal function, which is to hydrolyze triglycerides. nih.gov

In the context of FASN, Orlistat inhibits the thioesterase (TE) domain, which also contains a serine hydrolase active site. acs.orgnih.gov Similar to its action on lipases, Orlistat forms a covalent bond with the active site serine (Ser2308) of the TE domain. acs.orgnih.gov This prevents the release of newly synthesized fatty acids, thereby halting the fatty acid synthesis cycle. aacrjournals.org

Irreversible Nature of Enzyme Inactivation

Orlistat is widely described as a potent and irreversible inhibitor of gastric and pancreatic lipases. nih.govnih.gov The formation of a covalent bond between Orlistat's β-lactone ring and the active serine residue of the lipase is the primary reason for this irreversible inactivation. wikipedia.orgnih.govtaylorandfrancis.com This stable complex effectively renders the enzyme non-functional. nih.govresearchgate.net

However, the term "irreversible" warrants careful consideration. While the inhibition is potent and long-lasting, some studies suggest a degree of reversibility. For instance, at a higher pH, the Orlistat-lipase complex can slowly reactivate, indicating that Orlistat is turned over by the enzyme, albeit at a very slow rate. nih.gov The presence of lipid/water interfaces can increase this reactivation rate. nih.gov

Furthermore, some research has referred to Orlistat as a reversible covalent inhibitor, particularly in the context of certain bacterial lipases and the thioesterase domain of FASN. aacrjournals.orgresearchgate.netnih.gov In the case of FASN, a hydrolyzed form of Orlistat has been observed in the active site, demonstrating that it is not a permanently stable inhibitor. aacrjournals.org This suggests that while the initial covalent bond is strong, it can be hydrolyzed, leading to the eventual regeneration of the enzyme. acs.orgnih.gov Despite this, for the purposes of its therapeutic effect in inhibiting dietary fat absorption, the inactivation is functionally irreversible during the digestive process. google.com

Structural Basis of Enzyme-Orlistat Interaction

Active Site Architecture and Binding Pockets (e.g., Lid Region, Hydrophobic Pockets)

The interaction between Orlistat and its target enzymes is heavily influenced by the three-dimensional structure of the enzyme's active site. In pancreatic lipase, the active site is covered by a "lid" region, which is a surface loop. ajchem-a.comrsc.org In its closed state, this lid covers the catalytic center. rsc.org However, in the presence of a lipid-water interface, the lipase undergoes a conformational change, causing the lid to open and expose the hydrophobic active site, allowing the substrate—or in this case, the inhibitor—to bind. rsc.orgmdpi.com

Orlistat's lipid-like structure allows it to fit into the active site cavity when the lid is in the open conformation. mdpi.com Its hydrophobic aliphatic chains occupy the lid region and an adjacent hydrophobic pocket. mdpi.com In the thioesterase (TE) domain of fatty acid synthase (FASN), there are also specific binding pockets. These include a short-chain pocket (pocket I) and a shift pocket (pocket II). nih.gov The hexyl tail of Orlistat interacts with these pockets during its binding. nih.gov Docking studies have shown that Orlistat's shorter chain fits into the distal pocket where the acyl chain of the natural substrate binds, while its longer chain extends into another pocket. researchgate.net

Specific Amino Acid Residues Involved in Binding (e.g., Gly76, Phe77, Asp79, Phe80, His151, Ser152, Leu153, Leu213, Met217, His263 of PL; Ser2308, His2481 of FASN)

The binding of Orlistat to pancreatic lipase (PL) and fatty acid synthase (FASN) involves specific interactions with key amino acid residues in the active site.

For Pancreatic Lipase (PL): The catalytic triad, consisting of Ser152, Asp176, and His263, is central to the interaction. mdpi.commdpi.com The β-lactone ring of Orlistat forms a covalent bond with the serine residue, Ser152. mdpi.commdpi.com The lactone ring and the amino acid side chain of Orlistat also form hydrogen bonds with several residues, including Gly76, Phe77, Asp79, and His151. nih.gov Hydrophobic interactions are also crucial, with Orlistat's aliphatic chains interacting with residues such as Gly76-Phe80 and Leu213-Met217. mdpi.com Docking studies have also implicated His151, Phe215, and Arg256 in the interaction with inhibitors that bind in a similar region. mdpi.com

For Fatty Acid Synthase (FASN): In the thioesterase (TE) domain of FASN, the catalytic triad includes Ser2308 and His2481. acs.orgnih.gov Orlistat covalently binds to Ser2308. acs.orgnih.gov Molecular dynamics simulations have shown that a hydrogen bond can form between a hydroxyl group on Orlistat and the catalytic His2481. acs.orgaacrjournals.org

The following table summarizes the key amino acid residues involved in Orlistat binding:

| Enzyme | Key Amino Acid Residues | Type of Interaction |

|---|---|---|

| Pancreatic Lipase (PL) | Ser152 | Covalent bond with β-lactone ring mdpi.commdpi.com |

| Pancreatic Lipase (PL) | His263 | Part of catalytic triad mdpi.commdpi.com |

| Pancreatic Lipase (PL) | Asp176 | Part of catalytic triad mdpi.commdpi.com |

| Pancreatic Lipase (PL) | Gly76, Phe77, Asp79, His151 | Hydrogen bonding nih.gov |

| Pancreatic Lipase (PL) | Gly76-Phe80, Leu213-Met217 | Hydrophobic interactions mdpi.com |

| Fatty Acid Synthase (FASN) | Ser2308 | Covalent bond acs.orgnih.gov |

| Fatty Acid Synthase (FASN) | His2481 | Hydrogen bonding acs.orgaacrjournals.org |

Conformational Dynamics Upon Orlistat Binding (e.g., Induced Fit Mechanisms)

The binding of Orlistat to its target enzymes is a dynamic process that involves conformational changes in both the enzyme and the inhibitor, a phenomenon known as induced fit. mdpi.com When Orlistat binds to pancreatic lipase, it induces a conformational change in the enzyme. researchgate.net This includes the opening of the lid structure that covers the active site, which is necessary for the inhibitor to gain access. nih.gov

In the case of the thioesterase (TE) domain of FASN, the hexanoyl tail of the covalently bound Orlistat can undergo a conformational transition. acs.org This shift in the inhibitor's conformation can lead to the destabilization of a hydrogen bond between a hydroxyl group on Orlistat and the catalytic histidine residue (His2481). acs.orgaacrjournals.org This destabilization is a key step that can allow a water molecule to enter the active site and hydrolyze the covalent bond between Orlistat and the serine residue, leading to the eventual regeneration of the enzyme. acs.orgnih.gov

Influence of Co-factors (e.g., Colipase) and Ions (e.g., Structural Calcium) on PL Binding Properties

The activity and binding properties of pancreatic lipase (PL) are influenced by co-factors and ions. Colipase, a small protein co-factor, is essential for the efficient digestion of dietary fats by PL. researchgate.netcambridge.org It binds to the C-terminal domain of PL and helps to anchor the enzyme at the lipid-water interface. cambridge.org Colipase also plays a role in stabilizing the open-lid conformation of PL, which is necessary for its catalytic activity and for the binding of inhibitors like Orlistat. cambridge.org The presence of the PL-colipase heterodimer complex affects the structural stability and the interactions between the protein and the inhibitor. nih.gov

Kinetic Characterization of Orlistat Inhibition

The molecular mechanism of Orlistat's action is centered on its potent and specific inhibition of gastric and pancreatic lipases. This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. nih.govnih.gov The kinetic characterization of this inhibition reveals a complex interaction involving competitive binding followed by irreversible covalent modification of the enzyme.

Determination of Inhibition Constants (e.g., IC50, Ki values)

The potency of Orlistat as a lipase inhibitor is quantified by its inhibition constants, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of Orlistat required to inhibit 50% of the lipase activity under specific assay conditions. Numerous in vitro studies have determined the IC50 of Orlistat against pancreatic lipase, though the values vary depending on the experimental setup, including the substrate used and enzyme source.

For instance, one study reported an IC50 value of 3.5 ng/mL (approximately 7 nM) for Orlistat against pancreatic lipase. scirp.org Other reported IC50 values include 0.22 µg/mL, 2.73 µg/mL, and 6.8 nM. nih.govnih.govnih.gov A study using a colorimetric paper-based device calculated an IC50 of 0.0018 mg/mL (1.8 µg/mL). pensoft.net The variability in these values highlights the sensitivity of the measurement to assay conditions. Orlistat's inhibition is also time-dependent; one study noted that a concentration of 5 ng/mL achieved 50% inhibition of lipase activity after a 5-minute incubation period. nih.govresearchgate.netnih.gov

The inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme, has also been determined. For example, a Ki value of 0.24 µM was reported for Orlistat's competitive inhibition of pancreatic lipase. researchgate.net

Analysis of Irreversible and Time-Dependent Inhibition Kinetics (e.g., k_inact)

Orlistat is widely characterized as a specific and irreversible inhibitor of gastric and pancreatic lipases. nih.govnih.govmyfoodresearch.com Its mechanism involves the formation of a stable, covalent bond with the catalytic site of the enzyme. nih.govwikipedia.org Specifically, the β-lactone ring of Orlistat is subject to nucleophilic attack by the active site serine residue (Ser152 in human pancreatic lipase), forming a long-lived acyl-enzyme complex. nih.govresearchgate.netmdpi.com This covalent modification renders the enzyme inactive, preventing it from hydrolyzing its natural substrate, triglycerides. nih.gov

The inhibition by Orlistat is time-dependent, meaning the degree of inhibition increases with the duration of incubation between the enzyme and the inhibitor. nih.govresearchgate.net This is a characteristic feature of covalent inhibitors. Consequently, a simple IC50 value may not fully describe the inhibitor's potency. A more accurate kinetic parameter for such inhibitors is the second-order rate constant (k_inact/Ki), which reflects the efficiency of the covalent modification. researchgate.net

Studies have shown different rates of inhibition for different lipases. The inhibition of human gastric lipase by Orlistat is extremely rapid, with a half-inhibition time of less than one minute. physiology.org In contrast, the inhibition of human pancreatic lipase is slower, with a half-inhibition time of approximately 5 to 6 minutes. physiology.org While the inhibition is generally considered irreversible, one study investigating dog gastric lipase (DGL) noted that the inhibition is slowly reversible. nih.govscience.gov This property allowed researchers to observe the slow hydrolysis of the covalent DGL-Orlistat complex, enabling the simultaneous study of lipase adsorption and substrate hydrolysis. nih.gov

Characterization of Competitive Inhibition Modality

The inhibition modality of Orlistat is described as competitive. scirp.orgnih.govresearchgate.net This classification arises because Orlistat binds to the active site of the lipase, directly competing with the triglyceride substrate. mdpi.comprojectboard.world Molecular docking studies have visualized Orlistat fitting into the enzyme's active site cavity when the "lid" domain is in its open conformation. mdpi.com

In this competitive phase, Orlistat's hydrophobic aliphatic chains occupy the same hydrophobic pocket as the substrate. mdpi.com Following this initial binding, the irreversible covalent reaction with the active site serine occurs. Therefore, Orlistat acts as a competitive inhibitor that, upon binding, proceeds to irreversibly inactivate the enzyme. This two-step process—initial competitive binding followed by covalent inactivation—is a hallmark of its mechanism. While some natural compounds exhibit reversible competitive inhibition, Orlistat's covalent modification distinguishes it as a potent and long-acting inhibitor. scirp.orgresearchgate.net

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Orlistat and Its Analogs

Synthetic Routes for Orlistat (B1677487)

The production of Orlistat can be achieved through both semi-synthetic and fully synthetic pathways. The semi-synthetic route, involving the modification of a natural product, is a common method for large-scale production, while total synthesis offers versatility for creating analogs.

The total synthesis of Orlistat has been approached through various strategies, showcasing advancements in asymmetric synthesis. The core challenge lies in the stereoselective construction of the four chiral centers in the molecule.

One notable enantioselective synthesis suitable for large-scale production begins with the asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce the enantiomerically pure intermediate, methyl (R)-3-hydroxy-tetradecanoate. chimia.ch A subsequent multi-step process, which includes the diastereoselective reduction of an enantiomerically pure dihydropyrone intermediate using Raney Nickel, establishes the correct stereochemistry for the final product. chimia.chacs.org

Another versatile approach employs a tandem Mukaiyama aldol–lactonization (TMAL) process. acs.orgresearchgate.net This method is highly diastereoselective and allows for the efficient synthesis of the β-lactone core. The strategy can be adapted to introduce various side chains, demonstrating its utility in creating Orlistat analogs. For instance, a formal synthesis of Orlistat was achieved starting from an aldehyde which, through the TMAL process and subsequent olefin cross-metathesis and hydrogenation, yielded a key hydroxy-β-lactone intermediate. acs.org

Other reported strategies include syntheses starting from chiral templates like L-malic acid or employing asymmetric allylboronation of lauraldehyde to establish key stereocenters. researchgate.net These diverse routes underscore the significant interest in developing efficient and stereocontrolled methods for constructing this complex molecule.

The most common and industrially practical route to Orlistat is the semi-synthesis from Lipstatin (B1674855). wikipedia.org Lipstatin is first isolated from the fermentation broth of Streptomyces toxytricini. mdpi.comgoogle.com The structure of Lipstatin is very similar to Orlistat, with the primary difference being the presence of two double bonds in one of its long alkyl side chains. wikipedia.org

Orlistat is produced by the catalytic hydrogenation of Lipstatin. mdpi.comgoogle.comwipo.int This chemical transformation saturates the double bonds in the side chain, converting Lipstatin into tetrahydrolipstatin, the chemical name for Orlistat. wikipedia.org This process yields a more stable compound, which was a key factor in its selection for development as a pharmaceutical agent over Lipstatin itself. wikipedia.org

Chemical Synthesis of Orlistat

Design and Synthesis of Orlistat Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the different parts of the Orlistat molecule contribute to its biological activity. By systematically modifying the β-lactone ring, the hydrophobic side chains, and the N-formyl-L-leucine moiety, researchers have gained insights into the key interactions between the inhibitor and the lipase (B570770) enzyme.

The β-lactone ring is the central pharmacophore of Orlistat and is essential for its inhibitory activity. wikipedia.org This strained four-membered ring is highly reactive and forms a covalent bond with the catalytic serine residue (Ser152) in the active site of pancreatic lipase, leading to irreversible inhibition. wikipedia.orgrsc.orgresearchgate.net Studies have confirmed that cleavage of the β-lactone ring results in a complete loss of inhibitory function. wikipedia.orgresearchgate.net

SAR studies have emphasized that the trans-position of the two side chains on the β-lactone ring is critical for its activity. wikipedia.org Modifications have been explored to enhance reactivity and specificity. For example, a 2-methyleneoxetane analog of Orlistat was synthesized, where the β-lactone carbonyl is replaced with an exocyclic double bond, and this compound demonstrated inhibition of porcine pancreatic lipase. nih.gov

In other studies, the β-lactone core of Orlistat has been incorporated into hybrid molecules. By combining the β-lactone structure with fragments of other enzyme inhibitors, such as belactosin C, researchers have created dual inhibitors targeting both fatty acid synthase (FAS) and the proteasome. nih.govnsf.gov The stereochemistry of the β-lactone ring in these analogs is critical; inverting the absolute configuration at the α- and β-positions can significantly reduce activity against both FAS and the proteasome. nih.gov

| Analog | Modification | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| Orlistat | Baseline | FAS-TE | 4.63 µM | nih.govnsf.gov |

| Belactosin C-Orlistat Hybrid (21) | Dipeptide substitution for N-formyl-L-leucine | FAS-TE | 1.50 µM | nih.govnsf.gov |

| Belactosin C-Orlistat Hybrid (23) | Inverted β-lactone stereochemistry (3R, 4S) | FAS-TE | ~12 µM (~8-fold reduction vs. 21) | nih.gov |

Orlistat possesses two long hydrophobic alkyl side chains: a hexyl chain at the α-position and an undecyl chain within the ester-linked side chain at the β-position of the lactone ring. wikipedia.org These chains are crucial for binding within the hydrophobic channel of the lipase active site. nsf.gov

Modifications to these chains have a significant impact on inhibitory potency. The synthesis of analogs often involves varying the length and branching of these chains. For example, in the development of dual inhibitors, replacing the α-sec-butyl chain of a belactosin analog with an α-n-hexyl group (as in Orlistat) was well-tolerated by the target proteasome, indicating the importance of this lipophilic group. nsf.gov

The long β-side chain of Orlistat is known to bind within a specific hydrophobic channel in the fatty acid synthase thioesterase (FAS-TE) domain. nsf.gov Studies on other classes of lipase inhibitors, such as benzyl (B1604629) amino chalcones, have been designed to mimic the hydrophobic effect of Orlistat's long carbon chains. medpharmres.com Research on Orlistat-related compounds has shown that even small changes, like substituting a chloro group with a t-butyl group, can dramatically increase activity, suggesting that the side chains bind in a lipophilic pocket where bulkier non-polar groups are favored. google.com

| Analog Class | Side Chain Modification | Key Finding | Reference |

|---|---|---|---|

| Benzyl Amino Chalcones | Benzyl group mimics Orlistat's hydrophobic chain | Some derivatives showed lipase inhibition, with IC50 values ranging from <60 µM to >120 µM. | medpharmres.com |

| Orlistat-related compounds | Substitution of a -chloro with a -t-butyl group | Dramatically increased activity, suggesting binding in a lipophilic pocket. | google.com |

| Indolyl Ketohydrazide-Hydrazones | Various substitutions on indole (B1671886) and phenyl rings | Analogs showed IC50 values for pancreatic lipase inhibition from 3.87 µM to over 100 µM, compared to Orlistat (0.99 µM). | researchgate.net |

The N-formyl-L-leucine group is attached via an ester linkage to the longer alkyl side chain and also plays a role in the molecule's interaction with the enzyme. nih.gov The synthesis of analogs has explored the impact of modifying or replacing this amino acid derivative.

In one approach, the N-formyl-L-leucine was replaced with a different dipeptide side-chain to create hybrid molecules with dual inhibitory activity against the proteasome and fatty acid synthase. nih.govnsf.gov These studies showed that variations in the dipeptide structure significantly affected the potency and selectivity of the resulting compounds. For example, a hybrid containing a reverse amide variation in the dipeptide (analog 21) was three times more potent than Orlistat against FAS-TE. nih.govnsf.gov

During synthetic efforts, protecting groups for the leucine (B10760876) amine, such as the carboxybenzyl (Cbz) group, have been used. acs.org The choice of the N-acyl group is critical; for instance, direct coupling of N-formyl-L-leucine can lead to epimerization (loss of stereochemical purity), a problem that is circumvented by using the less epimerizable N-Cbz-L-leucine followed by deprotection and formylation in later steps. acs.org These synthetic challenges highlight the sensitivity of the N-formyl-L-leucine moiety and its stereocenter to reaction conditions. The exploration of different amino acid side chains in related compounds has also been a strategy to probe binding pockets and improve activity. acs.org

Variation of Hydrophobic Side Chains and their Impact on Binding

Structure-Activity Relationship (SAR) of Orlistat Derivatives

The development and optimization of lipase inhibitors have been significantly guided by structure-activity relationship (SAR) studies. These investigations systematically alter the chemical structure of a lead compound, such as Orlistat, and evaluate the resulting impact on its biological activity. This approach provides crucial insights into the molecular features essential for potent and selective enzyme inhibition.

Orlistat, a saturated derivative of lipstatin, is a potent inhibitor of gastric and pancreatic lipases. wikipedia.orgnih.gov Its mechanism involves forming a covalent bond with the serine residue in the active site of these enzymes. nih.govnih.gov The structure of Orlistat, with its characteristic β-lactone ring, is a key determinant of its inhibitory activity. aacrjournals.org

SAR studies have explored various modifications to the Orlistat structure to understand and improve its inhibitory potency. Key areas of modification include the α-side chain and the δ-side chain. researchgate.net For instance, the tandem Mukaiyama aldol-lactonization (TMAL) process has been a valuable tool for modifying the α-side chain, while techniques like cuprate (B13416276) addition and olefin metathesis have been employed to alter the δ-side chain. researchgate.net

The β-lactone core is crucial for the covalent modification of the lipase's active site serine. aacrjournals.org However, research has shown that even analogs lacking the carbonyl group of the β-lactone, such as a 2-methyleneoxetane analog of Orlistat, can exhibit comparable inhibitory activity against porcine pancreatic lipase (PPL). nih.gov This suggests that other interactions contribute significantly to the binding and inhibition.

The length and nature of the alkyl side chains also play a significant role in inhibitory potency. The lipophilic nature of these chains is thought to facilitate the interaction of the inhibitor with the lipid-water interface where the lipase is active. mdpi.com Studies on Orlistat derivatives have focused on modifying these chains to enhance binding affinity and, consequently, inhibitory action. ontosight.ai For example, Panclicin D, a natural derivative of Orlistat, demonstrates twice the potency in inhibiting pancreatic lipase, highlighting the impact of structural variations. researchgate.net

The following table summarizes the inhibitory activities of some Orlistat derivatives and related compounds:

| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Key Structural Feature/Modification | Reference |

| Orlistat | Pancreatic Lipase | ~0.50 | Saturated β-lactone derivative of lipstatin | tandfonline.com |

| Compound 3 (Schiff base derivative) | Porcine Pancreatic Lipase | 0.50 | Schiff base derivative of 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine | tandfonline.com |

| 2-methyleneoxetane analog of Orlistat | Porcine Pancreatic Lipase | Comparable to Orlistat | Replacement of the β-lactone carbonyl with a methylene (B1212753) group | nih.gov |

Orlistat is recognized as a potent inhibitor of both gastric lipase (GL) and pancreatic lipase (PL). wikipedia.orgnih.govnih.gov The selectivity of Orlistat and its analogs for different lipase isoforms is a critical aspect of their pharmacological profile. While Orlistat inhibits both GL and PL, the kinetics and extent of inhibition can differ.

The structural features of the inhibitor play a crucial role in determining its selectivity. The active sites of GL and PL, while both serine hydrolases, possess subtle differences in their architecture. These differences can be exploited to design inhibitors with greater selectivity for one isoform over the other. For instance, the nature of the side chains and the core structure of the inhibitor can influence how it fits into the binding pocket of each lipase.

While Orlistat itself is a broad-spectrum gastrointestinal lipase inhibitor, the development of more selective inhibitors could offer therapeutic advantages. For example, a highly selective PL inhibitor might minimize effects on gastric digestion while still effectively reducing fat absorption in the intestine. Conversely, a potent GL inhibitor could be beneficial in specific clinical contexts. Research into Orlistat derivatives continues to explore how structural modifications can fine-tune this selectivity. ontosight.ai

Computational methods have become indispensable tools in modern drug discovery, including the study of Orlistat and its analogs. These in silico techniques provide valuable insights into the interactions between inhibitors and their target enzymes, guiding the design of more potent and selective compounds.

Molecular Docking is a widely used computational technique that predicts the preferred orientation of a ligand (inhibitor) when bound to a receptor (enzyme). For Orlistat and its derivatives, molecular docking studies have been instrumental in visualizing their binding modes within the active site of pancreatic lipase. tandfonline.com These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the enzyme-inhibitor complex. researchgate.net For example, docking studies have shown that Orlistat binds covalently to the serine residue (Ser153) in the catalytic site of pancreatic lipase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational method. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds. In the context of lipase inhibitors, 2D-QSAR and 3D-QSAR models have been developed for flavonoids and other classes of compounds to predict their pancreatic lipase inhibitory activity. nih.govresearchgate.net These models help in screening large virtual libraries of compounds to identify potential new lipase inhibitors.

Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex over time. This technique can be used to assess the stability of the complex and to understand the conformational changes that occur upon inhibitor binding. For instance, MD simulations have been used to study the interaction of cetilistat, another lipase inhibitor, with human pancreatic lipase, revealing stable binding within the "lid region" of the enzyme.

These computational approaches, often used in combination, play a crucial role in lead optimization. By predicting the binding affinity and activity of virtual compounds, they help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug development process. tandfonline.comresearchgate.net

Broader Enzymatic and Biochemical Interactions of Orlistat

Inhibition of Fatty Acid Synthase (FASN) Thioesterase Domain

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. nih.govmobt3ath.com In many human cancer cells, FASN is significantly overexpressed, correlating with poor prognosis. nih.govacs.org Orlistat (B1677487) has been identified as a novel and potent inhibitor of the thioesterase (TE) domain of FASN, a key component of the multi-enzyme complex responsible for cleaving the newly synthesized fatty acid chain. brieflands.comaacrjournals.orgnih.gov

Orlistat demonstrates notable specificity and potency as an inhibitor of the FASN thioesterase domain. aacrjournals.org It is characterized as a tight-binding, irreversible inhibitor. aacrjournals.orgaacrjournals.org While its irreversible nature makes determining a precise affinity constant (Ki) challenging, studies suggest an apparent Ki for FASN is approximately 100 nM. aacrjournals.org The inhibitory action of Orlistat is selective for the thioesterase function of the enzyme. aacrjournals.org Its β-lactone moiety is a key structural feature that facilitates this inhibition. aacrjournals.org While other natural products with β-lactones, like ebelactones A and B, also inhibit the FASN thioesterase, Orlistat shows greater selectivity for FASN within tumor cells. aacrjournals.org

The mechanism of FASN inhibition by Orlistat involves the formation of a stable covalent bond with a key residue in the enzyme's active site. nih.gov The β-lactone ring of Orlistat is susceptible to nucleophilic attack by the active site serine residue of the thioesterase domain, identified as Ser2308. nih.govmobt3ath.com This reaction results in the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. uniprot.org Crystal structure analysis of the FASN thioesterase domain co-crystallized with Orlistat has confirmed this covalent interaction, capturing the inhibitor bound to Ser2308. uniprot.org

Interestingly, while Orlistat forms a covalent bond with the FASN thioesterase, it is not a permanently stable inhibitor as the enzyme can slowly hydrolyze it. researchgate.netaacrjournals.org Cocrystal structures have revealed the presence of both the covalently bound Orlistat intermediate and a hydrolyzed, inactive form of the drug within the active site. nih.govuniprot.org

Molecular dynamics simulations have provided a detailed understanding of this hydrolysis mechanism. nih.govacs.org The process is critically dependent on the conformation of Orlistat's hexyl tail. nih.gov

Initially, the active site Ser2308 performs a nucleophilic attack on the carbonyl carbon of Orlistat's β-lactone ring, forming the covalent bond.

The hexyl tail of the covalently bound Orlistat can then undergo a conformational transition. nih.gov

This shift destabilizes a hydrogen bond between a hydroxyl group on Orlistat and the catalytic histidine residue (His2481) of the thioesterase. nih.gov

The destabilization of this hydrogen bond allows a water molecule to access and be activated by His2481. nih.gov

This activated water molecule then hydrolyzes the ester bond between Orlistat and Ser2308, leading to the release of a hydrolyzed, inactive Orlistat molecule. nih.gov

This insight into the hydrolysis mechanism suggests that strategies aimed at stabilizing the hexyl tail could lead to the development of more potent and enduring FASN inhibitors. nih.govacs.org

The inhibition of FASN by Orlistat has a direct and significant impact on cellular lipid metabolism. In various cancer cell lines, Orlistat effectively reduces de novo fatty acid synthesis. aacrjournals.org For instance, treatment with Orlistat (30 μM) for 30 minutes decreased cellular fatty acid synthesis by approximately 75% in prostate cancer cells. aacrjournals.org Similarly, a 4-hour incubation with 200 μM Orlistat reduced the incorporation of [14C]acetate into total fatty acids by about 75% in NUGC-3 gastric cancer cells. atsu.edu This blockade of fatty acid production disrupts the synthesis of phospholipids (B1166683) necessary for cell membrane formation, leading to a halt in cell proliferation, cell cycle arrest at the G1-S phase, and the induction of apoptosis. brieflands.comaacrjournals.orgscientificarchives.com

Mechanistic Insights into Orlistat Hydrolysis by FASN Thioesterase

Inhibition of Carboxylesterase-2 (CES2)

Beyond FASN, Orlistat has been identified as a highly potent inhibitor of Carboxylesterase-2 (CES2), a major enzyme involved in the metabolism of various drugs and xenobiotics. nih.govnih.gov Carboxylesterases belong to the same α/β hydrolase fold superfamily as lipases. nih.govnih.gov

A striking feature of Orlistat's interaction with human carboxylesterases is its differential inhibition profile. Research has demonstrated that Orlistat is a potent and irreversible inhibitor of CES2, while showing a marked lack of inhibition towards CES1. nih.govnih.govresearchgate.netkenzpub.com

Studies using recombinant human carboxylesterases revealed that a very low concentration of Orlistat (1 nM) was sufficient to inhibit CES2 activity by 75%. nih.govnih.gov In stark contrast, no significant inhibition of CES1 was observed at this concentration. nih.govnih.gov Even at a much higher concentration of 100 nM, CES1 was only inhibited by approximately 30%. nih.gov This positions CES2 as one of the most sensitive known targets of Orlistat, even more so than some lipases. nih.gov This selective and potent inhibition of CES2 suggests that Orlistat can significantly alter the metabolism of drugs that are substrates for this enzyme, such as the anticancer prodrug irinotecan. nih.govbrieflands.com

Irreversible Nature of CES2 Inhibition by Orlistat

Recent studies have identified Carboxylesterase-2 (CES2), a major drug-metabolizing enzyme, as a highly sensitive target of Orlistat. nih.govnih.govresearchgate.net The inhibition of CES2 by Orlistat is potent and occurs through covalent modification, leading to an irreversible inactivation of the enzyme. researchgate.netc19early.orgnih.govresearchgate.netresearchgate.net This covalent binding is a key feature of its interaction with CES2. researchgate.netc19early.orgnih.govresearchgate.net Research has shown that even at nanomolar concentrations, Orlistat can significantly inhibit CES2 activity. nih.govnih.govbrieflands.com For instance, a study demonstrated that 1 nM of Orlistat inhibited CES2 activity by 75%, while showing minimal effect on CES1 at the same concentration. nih.govnih.govresearchgate.netbrieflands.com This high sensitivity and irreversible mechanism place CES2 among the most significant off-targets of Orlistat. nih.govnih.gov The irreversible nature of this inhibition is established by experiments where the inhibitory effect persists even after techniques like native gel electrophoresis are used to remove any unbound inhibitor. researchgate.net

The potent and irreversible inhibition of CES2 by Orlistat has significant implications for drug metabolism. nih.govnih.govresearchgate.net CES2 is responsible for the hydrolysis of a wide range of ester-containing drugs. nih.govnih.gov Therefore, the co-administration of Orlistat with drugs metabolized by CES2 could lead to clinically relevant drug-drug interactions by altering their therapeutic efficacy or toxicity. nih.govnih.govresearchgate.net

Impact of CES2 Polymorphic Variants on Orlistat Binding and Inhibition

Genetic variations, or polymorphisms, within the CES2 gene can significantly influence the extent of Orlistat's inhibitory effect. nih.govnih.govresearchgate.net Studies have revealed that different polymorphic variants of the CES2 enzyme exhibit markedly different sensitivities to Orlistat inhibition compared to the wild-type enzyme. nih.govnih.govresearchgate.net This suggests that the binding of Orlistat and the subsequent inhibition can vary considerably among individuals based on their genetic makeup. nih.gov

For example, research has highlighted that certain CES2 variants show altered hydrolytic activity towards various substrates, and this can extend to their interaction with inhibitors like Orlistat. researchgate.net One study specifically noted that the inhibition of CES2 by Orlistat varied among some of its polymorphic variants, pointing to the potential for large individual differences in response to the drug. nih.govnih.gov This variability is a critical factor in understanding the potential for altered drug metabolism and toxicity in different individuals. The presence of these genetic variants underscores the complexity of predicting Orlistat's effects beyond its primary target and highlights the importance of considering pharmacogenomics in its clinical use. nih.govresearchgate.net

Consequences for In Vitro Hydrolysis of Diverse Ester Substrates

The potent inhibition of CES2 by Orlistat has direct and significant consequences for the in vitro hydrolysis of a wide array of ester substrates that are normally processed by this enzyme. nih.govnih.gov Since CES2 plays a crucial role in the metabolism of many common drugs and xenobiotics, its inhibition by Orlistat can profoundly alter their breakdown. nih.govnih.govbrieflands.com

Research has demonstrated that Orlistat potently inhibits the hydrolysis of specific CES2 substrates. For example, it strongly inhibits the hydrolysis of acebutolol, a known CES2 substrate, in a non-competitive manner with a very low inhibition constant (Ki) of 2.95 ± 0.16 nM. nih.gov In contrast, its inhibitory effect on substrates of CES1, such as temocapril, is minimal. nih.gov This selectivity highlights the targeted impact of Orlistat on CES2-mediated hydrolysis.

Furthermore, the inhibition of CES2 by Orlistat affects the activation of certain anticancer prodrugs that require hydrolysis by CES2 to become active. nih.govnih.gov Studies have shown that pretreatment with Orlistat can reduce the cell-killing activity of the anticancer prodrug PPD (pentyl carbamate (B1207046) of p-aminobenzyl carbamate of doxazolidine) by inhibiting its activation. nih.govnih.gov Similarly, the hydrolysis of other drugs like irinotecan, which is also activated by CES2, is impacted. nih.govnih.gov This demonstrates that Orlistat's inhibition of CES2 can have significant consequences for the therapeutic efficacy of co-administered drugs that rely on this enzyme for their metabolic activation. nih.govnih.gov

The following table summarizes the inhibitory effects of Orlistat on the hydrolysis of various ester substrates by CES enzymes.

| Substrate | Enzyme | Inhibition by Orlistat | Key Finding |

| p-nitrophenol acetate | CES1, CES2, AADAC | Potent inhibition of hydrolysis | Orlistat inhibits common hydrolase substrates. researchgate.net |

| Acebutolol | CES2 | Potent, non-competitive inhibition (Ki = 2.95 nM) | Orlistat is a highly potent and specific inhibitor of CES2. nih.gov |

| Temocapril | CES1 | Slight inhibition (IC50 > 100 nM) | Orlistat shows much lower potency against CES1. nih.gov |

| Eslicarbazepine acetate | AADAC | Slight inhibition (IC50 > 100 nM) | Orlistat's inhibitory effect on AADAC is weak. nih.gov |

| Irinotecan | CES2 | Inhibition of hydrolysis | Orlistat can affect the activation of anticancer prodrugs. nih.govnih.gov |

| PPD | CES2 | Reduced cell-killing activity after Orlistat pretreatment | Inhibition of CES2 by Orlistat decreases the efficacy of the prodrug. nih.govnih.gov |

Interaction with Other Enzymes and Biological Targets (Non-Lipase, Non-FASN, Non-CES)

While the inhibitory actions of Orlistat on lipases, fatty acid synthase (FASN), and carboxylesterases (CES) are well-documented, its biochemical interactions extend to other enzymes and biological targets.

Exploration of Off-Targets Using Chemical Proteomics Approaches

To identify previously unknown cellular targets of Orlistat, chemical proteomics approaches have been employed. wikipedia.orgcapes.gov.brresearchgate.netannualreviews.org These methods utilize chemically modified versions of Orlistat, often containing a reactive handle, to covalently label and subsequently identify interacting proteins within a complex biological sample. capes.gov.brresearchgate.net

One such study synthesized Orlistat-like probes with an alkyne handle, which allows for the attachment of a reporter tag via click chemistry. capes.gov.brresearchgate.net Using these probes in cancer cell lysates, researchers were able to identify not only the expected target, fatty acid synthase (FAS), but also a number of new potential targets. capes.gov.brresearchgate.net This approach confirmed that Orlistat covalently reacts with multiple cellular proteins. nih.gov The identification of these "off-targets" is crucial for a comprehensive understanding of Orlistat's biological effects and potential side effects, especially when considering its use in contexts other than obesity, such as cancer therapy. wikipedia.orgcapes.gov.brresearchgate.net These chemical proteomic strategies provide a powerful tool for target deconvolution in phenotypic screens and can help to bridge the gap between a compound's observed pharmacological activity and its underlying molecular mechanisms. annualreviews.org

Activity Against Parasitic Enzymes (e.g., Trypanosoma brucei enzymes)

Orlistat has demonstrated notable activity against various parasitic organisms, including Trypanosoma brucei, the parasite responsible for African sleeping sickness. wikipedia.orgresearchgate.netnih.gov Its mechanism of action in these organisms is thought to involve the inhibition of essential parasitic enzymes. researchgate.netoup.com

Studies have shown that Orlistat possesses potent trypanocidal activity, particularly against the bloodstream form of T. brucei. researchgate.netnih.gov The drug's efficacy is believed to stem from its ability to target parasite enzymes that contain serine or cysteine residues in their active sites, including lipases and fatty acyl-CoA synthases. researchgate.net A parasite-based proteome profiling study was conducted to identify the specific cellular targets of Orlistat in T. brucei. nih.gov The results of this research indicated that Orlistat affects the morphology of several key organelles within the parasite, including the mitochondria, glycosomes, and endoplasmic reticulum, which correlates with the identification of specific targets within these compartments. nih.gov

Beyond T. brucei, Orlistat has also shown inhibitory effects against other parasites such as Giardia duodenalis and has been investigated for its potential against Mycobacterium tuberculosis. researchgate.netnih.gov The broad-spectrum anti-parasitic potential of Orlistat highlights its ability to interact with a range of enzymes across different species, making it a promising candidate for further investigation in the development of new anti-parasitic drugs. researchgate.netnih.gov

Modulation of Gut Microbiota at a Mechanistic Level (Pre-Clinical Models)

Pre-clinical studies using mouse models have revealed that Orlistat can significantly modulate the composition and function of the gut microbiota, which may contribute to its beneficial metabolic effects beyond simple fat malabsorption. nih.govnih.govfrontiersin.orgfrontiersin.org

In high-fat diet-induced obese mice, Orlistat administration has been shown to alter the relative abundance of several bacterial phyla. nih.govfrontiersin.orgfrontiersin.org For instance, some studies have reported an increase in the proportions of Actinobacteria and Proteobacteria following Orlistat treatment. nih.govfrontiersin.org Conversely, a reduction in the proportion of Bacteroidetes has also been observed. nih.govfrontiersin.org Other research has noted an increase in the relative abundance of Firmicutes and Akkermansia muciniphila, a bacterium known for its beneficial effects on metabolic health, while the abundance of genera like Desulfovibrio and Alistipes decreased. frontiersin.orgresearchgate.net

These changes in the gut microbial community structure are associated with improvements in metabolic parameters such as body weight, plasma cholesterol, and glucose tolerance. nih.govnih.govfrontiersin.org Mechanistically, it is suggested that Orlistat's influence on the gut microbiota may lead to functional shifts in microbial metabolic pathways. nih.gov For example, an analysis of the gut microbiome's functional capacity indicated that pathways related to lipid and carbohydrate metabolism were altered after Orlistat treatment. nih.gov Furthermore, Orlistat has been found to increase the fecal levels of butyric acid, a short-chain fatty acid known to have beneficial effects on gut health and metabolism. frontiersin.org

The following table summarizes the observed changes in gut microbiota in pre-clinical models following Orlistat administration.

| Bacterial Phylum/Genus | Observed Change with Orlistat | Associated Metabolic Effect |

| Actinobacteria | Increased abundance | Associated with lipid and glucose metabolism pathways. nih.govfrontiersin.orgfrontiersin.org |

| Proteobacteria | Increased abundance | Associated with lipid and glucose metabolism pathways. nih.govfrontiersin.orgfrontiersin.org |

| Bacteroidetes | Reduced abundance | |

| Firmicutes | Increased abundance | |

| Akkermansia muciniphila | Increased abundance | Negatively correlated with fasting blood glucose. frontiersin.org |

| Desulfovibrio | Decreased abundance | |

| Alistipes | Decreased abundance |

These findings from pre-clinical models suggest that Orlistat's therapeutic effects may be partially mediated through its modulation of the gut microbiota, opening up new avenues for understanding its mechanism of action. nih.gov

Orlistat's Influence on Microbial Community Structure

Studies in mice have shown that Orlistat administration can lead to an increased relative abundance of certain bacteria. For instance, an increase in the phyla Actinobacteria and Proteobacteria has been observed, both of which are linked to lipid and glucose metabolism. nih.govnih.govresearchgate.net At the genus level, some research indicates a significant increase in Akkermansia muciniphila and the phylum Verrucomicrobia. frontiersin.orgresearchgate.netnih.gov Conversely, Orlistat has been associated with a decrease in the relative abundance of Firmicutes, Alistipes, and Desulfovibrio. frontiersin.orgresearchgate.netnih.govfrontiersin.org In some human studies, an increased abundance of Bacteroidetes and decreased Firmicutes were observed after Orlistat treatment. nih.gov

Table 1: Reported Changes in Microbial Abundance with Orlistat Treatment

| Microbial Group | Change in Relative Abundance | References |

| Phyla | ||

| Firmicutes | Decreased | nih.govresearchgate.netnih.govnih.gov |

| Actinobacteria | Increased | nih.govnih.govresearchgate.net |

| Proteobacteria | Increased/Decreased | nih.govnih.govresearchgate.netresearchgate.netnih.gov |

| Bacteroidetes | Increased/Decreased | frontiersin.orgnih.gov |

| Verrucomicrobia | Increased | frontiersin.orgresearchgate.netnih.gov |

| Genera | ||

| Akkermansia muciniphila | Increased | nih.govfrontiersin.orgresearchgate.netnih.gov |

| Desulfovibrio | Decreased | frontiersin.orgresearchgate.netnih.govfrontiersin.org |

| Alistipes | Decreased | frontiersin.orgresearchgate.netnih.govfrontiersin.org |

This table summarizes general trends observed in select studies and may not be representative of all research findings.

Alterations in Microbial Metabolite Production

The changes in the gut microbiota composition induced by Orlistat can, in turn, alter the profile of microbial metabolites, particularly short-chain fatty acids (SCFAs). SCFAs are produced by the fermentation of undigested dietary fibers and play a crucial role in host metabolism. biorxiv.org

Table 2: Impact of Orlistat on Short-Chain Fatty Acid (SCFA) Production

| Metabolite | Change in Fecal Levels | References |

| Short-Chain Fatty Acids (Total) | Variable/No significant change | researchgate.netnih.gov |

| Butyric Acid | Increased | nih.govfrontiersin.orgresearchgate.netnih.gov |

| Acetic Acid | Decreased | nih.govfrontiersin.org |

| Propionic Acid | Decreased | nih.govfrontiersin.org |

This table reflects findings from specific studies and the effects on SCFAs can vary.

Proposed Biochemical Links Between Orlistat-Induced Microbiota Changes and Lipid Metabolism

The alterations in gut microbiota and their metabolites due to Orlistat are thought to be biochemically linked to its effects on lipid metabolism, extending beyond simple fat malabsorption. The increased availability of undigested fat in the colon, a direct consequence of Orlistat's lipase (B570770) inhibition, provides a different substrate for microbial fermentation. nih.gov

The enrichment of specific bacteria, such as Akkermansia muciniphila, is significant as this species is known to be inversely correlated with fasting blood glucose and plays a role in maintaining gut barrier function. nih.govfrontiersin.org The increase in butyric acid is also noteworthy. Butyrate is a primary energy source for colonocytes and has been shown to have anti-inflammatory properties and to influence host gene expression related to energy metabolism.

Furthermore, functional analysis of the gut microbiome in Orlistat-treated subjects has revealed enrichment in pathways related to lipid and carbohydrate metabolism. nih.govsemanticscholar.org For example, bacteria that are more abundant after Orlistat treatment, such as Rhodococcus and Pseudomonas, have been correlated with pathways like fatty acid metabolism and the PPAR signaling pathway. nih.govsemanticscholar.org The PPAR signaling pathway is crucial in regulating adipogenesis and the metabolism of carbohydrates, lipids, and proteins. nih.gov These findings suggest that Orlistat's therapeutic effects on weight management and metabolic health may be partially mediated by the modulation of the gut microbiota and their metabolic byproducts, which in turn influence host metabolic pathways. nih.govsemanticscholar.org

Advanced Methodologies in Orlistat Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the functional aspects of Orlistat's inhibitory mechanism, particularly in monitoring enzyme kinetics and characterizing the binding process.

UV-Vis Spectrophotometry for Enzyme Kinetic Monitoring

UV-Vis spectrophotometry is a widely used technique to monitor the kinetics of enzyme inhibition by Orlistat (B1677487). This method often employs a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which upon hydrolysis by lipase (B570770), releases p-nitrophenol, a product that can be quantified by measuring its absorbance at a specific wavelength. researchgate.netresearchgate.netsemanticscholar.orgnih.gov

Researchers have utilized this approach to determine key kinetic parameters. For instance, in a study using porcine pancreatic lipase, the lipase-pNPP system demonstrated Michaelis-Menten kinetics with a Michaelis constant (Km) of 2.7 ± 0.2 μM and a catalytic rate constant (kcat) of 0.019 s⁻¹. researchgate.netnih.gov The inhibition of lipase by Orlistat is observed to be time-dependent, with as little as 5 ng/ml of Orlistat causing a 50% reduction in enzyme activity after a 5-minute incubation period. researchgate.netnih.gov The change in absorbance over time provides a direct measure of the rate of the enzymatic reaction, allowing for the calculation of inhibition constants and the characterization of the inhibition type.

The versatility of UV-Vis spectrophotometry also allows for its application in dissolution studies, correlating the release of Orlistat from a formulation with its inhibitory effect on lipase. researchgate.netresearchgate.net This provides a valuable in vitro tool for assessing the bioactivity of different Orlistat formulations. researchgate.net

Fluorescence Spectroscopy for Ligand-Enzyme Binding Studies

Fluorescence spectroscopy is a powerful tool for investigating the binding interaction between Orlistat and its target enzymes, such as pancreatic lipase. mdpi.comtandfonline.com This technique relies on monitoring changes in the intrinsic fluorescence of the enzyme, typically from tryptophan residues, upon binding of a ligand.

When Orlistat binds to a lipase, it can cause a change in the microenvironment of these fluorescent amino acids, leading to quenching or enhancement of the fluorescence signal. mdpi.com For example, studies on the interaction of Orlistat with Candida parapsilosis lipase (CpLIP2) showed an increase in the fluorescence spectrum after incubation, suggesting significant conformational changes in the enzyme due to the occupation of the active site by the inhibitor. mdpi.comscite.ai A blue shift in the emission spectrum can also be observed, indicating that the tryptophan residues are in a less polar environment upon Orlistat binding. mdpi.com

Fluorescence quenching analysis can further elucidate the binding mechanism. The quenching mechanism can be identified as either static (formation of a ground-state complex) or dynamic (collisional quenching). mdpi.com For instance, the interaction between certain flavonols and CpLIP2 lipase was determined to be a static quenching process, driven primarily by hydrophobic interactions and electrostatic forces. mdpi.com By analyzing the fluorescence data, researchers can determine binding constants, the number of binding sites, and thermodynamic parameters, providing a comprehensive picture of the ligand-enzyme interaction. tandfonline.com

Structural Biology Techniques

Structural biology techniques offer atomic-level resolution of how Orlistat interacts with its enzyme targets, revealing the precise molecular details of its inhibitory action.

X-ray Crystallography for High-Resolution Enzyme-Inhibitor Complex Structures

X-ray crystallography has been instrumental in providing high-resolution three-dimensional structures of Orlistat in complex with its target enzymes. This technique has definitively shown that Orlistat acts as a covalent inhibitor. mdpi.comacs.orgnih.gov

Crystal structures of the thioesterase (TE) domain of human fatty acid synthase (FASN) and Staphylococcus aureus lipase (SAL) in complex with Orlistat have been determined. acs.orgnih.gov These structures reveal that the β-lactone ring of Orlistat is hydrolyzed, and the resulting intermediate forms a covalent bond with a catalytic serine residue in the active site of the enzyme (Ser2308 in FASN TE and Ser116 in SAL). acs.orgnih.govresearchgate.net

The detailed atomic interactions observed in these crystal structures provide a molecular basis for the potent inhibition by Orlistat. For example, in the SAL-Orlistat complex, the decyclized β-lactone's hydroxy group forms a hydrogen bond with a histidine residue (His349), while the carboxylate group interacts with the main chain nitrogen atoms of other residues, forming an oxyanion hole. researchgate.netresearchgate.net The hydrophobic alkyl chains of Orlistat fit into hydrophobic grooves within the enzyme's structure. researchgate.net These high-resolution structures are invaluable for understanding the mechanism of inhibition and for the rational design of new, more potent inhibitors. acs.orgnih.gov

Table 1: Crystallographic Data of Orlistat-Enzyme Complexes

| Enzyme Target | PDB ID | Resolution (Å) | Key Interacting Residue | Reference |

|---|---|---|---|---|

| Human Fatty Acid Synthase (TE domain) | 4Z49 | Not specified | Ser2308 | acs.org |

| Staphylococcus aureus Lipase (SAL) | 6LKO | 1.95 | Ser116 | nih.gov |

Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme-Ligand Complex Analysis

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for studying the structure and dynamics of large and flexible macromolecular complexes, such as the human fatty acid synthase (FASN). nih.govcambridge.org While X-ray crystallography provides high-resolution static snapshots, Cryo-EM can capture multiple conformational states of an enzyme in solution.

In the context of Orlistat research, Cryo-EM has been used to investigate the structural dynamics of FASN. nih.gov Due to the inherent flexibility of FASN, obtaining a high-resolution structure of the entire complex has been challenging. nih.govcambridge.org To overcome this, researchers have used inhibitors like Orlistat to stabilize the enzyme in a particular conformation. nih.gov By incubating FASN with Orlistat, which targets the thioesterase (TE) domain, the conformational heterogeneity of the enzyme can be reduced, facilitating structural determination by Cryo-EM. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study protein structure, dynamics, and ligand binding in solution. nih.govtandfonline.com In Orlistat research, NMR has been applied to map the binding site and to probe the conformational changes in the target enzyme upon inhibitor binding. nih.gov

One approach involves the use of unnatural amino acids containing NMR-active isotopes, which are incorporated at specific positions within the enzyme. nih.gov By monitoring the chemical shift changes of these probes upon the addition of a ligand, the binding site can be mapped. For example, in a study of the fatty acid synthase thioesterase (FASN-TE) domain, significant chemical shift changes were observed for residues near the active site upon binding of a tool compound, confirming the binding pocket. nih.gov

Saturation Transfer Difference (STD)-NMR is another powerful NMR technique that can confirm the interaction between a ligand and an enzyme. This method has been used to verify the binding of other inhibitors to lipase. rsc.org Although specific STD-NMR studies focusing solely on Orlistat are not detailed in the provided context, the principle is highly applicable. By irradiating the protein and observing the transfer of saturation to the bound ligand, one can identify the parts of the ligand that are in close contact with the enzyme.

These NMR-based approaches provide valuable information on the dynamic aspects of the enzyme-inhibitor interaction that complement the static pictures obtained from X-ray crystallography and Cryo-EM. nih.gov

Computational Chemistry and Bioinformatics

Computational chemistry and bioinformatics have emerged as indispensable tools in the advanced study of Orlistat, providing deep insights into its molecular interactions and guiding the design of new therapeutic agents. These methodologies allow researchers to simulate and predict the behavior of Orlistat at an atomic level, complementing experimental data and accelerating the pace of research.

Molecular Docking for Ligand-Enzyme Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, Orlistat to its target enzymes. This method is crucial for understanding the specific interactions that govern the inhibitory activity of Orlistat.

Docking studies have been instrumental in elucidating the binding mode of Orlistat with its primary targets, pancreatic lipase and fatty acid synthase (FAS). For instance, docking analyses have shown that Orlistat binds to the active site of the thioesterase (TE) domain of human fatty acid synthase (hFAS). nih.gov These studies identified the ligand-binding pocket which includes the catalytic triad (B1167595) of Ser2308, His2481, and Asp2338. nih.gov The primary driving forces for this interaction are hydrophobic interactions. nih.gov

In the context of pancreatic lipase, molecular docking has revealed that Orlistat forms hydrogen bonds and hydrophobic interactions with key catalytic residues. myfoodresearch.com Specifically, it has been shown to interact with Ser152 and His263 of pancreatic lipase. myfoodresearch.comnih.gov The β-lactone ring of Orlistat is key to its inhibitory mechanism, forming a covalent bond with the active site serine residue of the lipase. sapub.org Docking simulations consistently place the β-lactone moiety in close proximity to this serine, poised for nucleophilic attack.

The predictive power of molecular docking is also utilized to compare the binding of Orlistat with other potential inhibitors. For example, in a study comparing Orlistat to curcumin (B1669340) and its derivatives as inhibitors of FAS, Orlistat showed a docking score of -7.5 kcal/mol. mdpi.com In another study, the binding energy of Orlistat with human pancreatic lipase was reported to be -6.5 kcal/mol. nih.gov These values serve as a benchmark for evaluating the potential of new inhibitor candidates.

Table 1: Molecular Docking Scores of Orlistat with Target Enzymes

| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Human Fatty Acid Synthase (FAS) | -7.5 | Ser2308, His2481, Asp2338 | nih.govmdpi.com |

| Human Pancreatic Lipase (HPL) | -6.5 | Ser152, His263 | nih.gov |

| Rat Pancreatic Lipase (RPL) | -72.384 (LibDock Score) | ILE536 | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Changes

While molecular docking provides a static picture of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both Orlistat and its target enzyme over time.

MD simulations have been employed to study the stability of the Orlistat-enzyme complex and to understand the dynamic nature of the interactions. For the thioesterase domain of human fatty acid synthase (FASN TE), MD simulations have shown that a covalently bound Orlistat can undergo conformational transitions. acs.org Specifically, the hexyl tail of Orlistat was observed to shift between different conformations, which may be relevant to the catalytic process of hydrolysis. acs.org The stability of the protein-ligand complex during these simulations is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone atoms, which typically remains low, indicating a stable complex. acs.org

In studies of pancreatic lipase, MD simulations have been used to assess the stability of the enzyme when bound to Orlistat and other inhibitors. The radius of gyration (Rg) is often calculated to measure the compactness of the protein-ligand complex. For instance, simulations have shown that the Orlistat-pancreatic lipase complex maintains a stable conformation throughout the simulation, with some minor fluctuations. ajchem-a.com The root-mean-square fluctuation (RMSF) is another important parameter derived from MD simulations, which highlights the flexibility of different regions of the protein upon ligand binding. ajchem-a.com

Free Energy Calculations for Quantitative Binding Affinity Prediction

To obtain a more quantitative measure of binding affinity, free energy calculations are performed. These methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide an estimation of the binding free energy of a ligand to its receptor.

Free energy calculations have been applied to the Orlistat-enzyme systems to quantify the strength of their interaction. In a study on the thioesterase domain of human FASN, the binding free energy of a covalently bound Orlistat was calculated to be in the range of -130 to -139 kcal/mol, depending on the conformation of its hexyl tail. acs.orgnih.gov These calculations can help to differentiate the stability of various binding modes and conformations.

In comparative studies, the binding free energy of Orlistat is often used as a reference. For example, in an investigation of curcumin and its derivatives as FAS inhibitors, the binding free energy of Orlistat to FAS was calculated to be -37.9 ± 0.3 kcal/mol. mdpi.com This quantitative comparison is crucial for ranking potential inhibitors and prioritizing them for further experimental validation.

Table 2: Calculated Binding Free Energies of Orlistat

| Target Enzyme | Method | Binding Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Human Fatty Acid Synthase (FAS) TE Domain | MM/PBSA | -130.29 ± 6.21 to -139.05 ± 6.26 | acs.orgnih.gov |

| Human Fatty Acid Synthase (FAS) | MM/GBSA | -37.9 ± 0.3 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent inhibitors.

In the context of Orlistat research, QSAR models have been developed for pancreatic lipase inhibitors. nih.govnih.gov These models are built using a dataset of compounds with known inhibitory activities against pancreatic lipase. The chemical structures of these compounds are represented by a set of molecular descriptors, which quantify various physicochemical properties. By using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model is generated that can predict the inhibitory activity based on the molecular descriptors. nih.govresearchgate.net

Although specific QSAR models focused solely on Orlistat and its close analogs are not extensively reported in the provided context, the development of broader QSAR models for pancreatic lipase inhibitors provides a valuable framework for the rational design of new molecules that could potentially surpass the efficacy of Orlistat. nih.govresearchgate.net These models help in identifying the key structural features that are essential for high inhibitory activity.